molecular formula C10H16N2O2 B2912274 ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate CAS No. 39658-15-6

ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

Cat. No. B2912274
CAS RN: 39658-15-6
M. Wt: 196.25
InChI Key: OPDLMFFGOHZYEK-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate, also known as Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, is a chemical compound with the molecular formula C10H16N2O2 . It is an intermediate for the synthesis of Sildenafil, a phosphodiesterase V inhibitor .


Synthesis Analysis

The synthesis of ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate and its analogues has been reported in the literature . It is synthesized through a series of reactions involving acetylenic ketones and methylhydrazine or aryl hydrazines in ethanol . This process involves the sequential formation of ketones, β-diketones, and subsequent heterocyclization with hydrazine .


Molecular Structure Analysis

The molecular structure of ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is characterized by a pyrazole ring substituted with ethyl, methyl, and propyl groups . The InChI code for this compound is 1S/C10H16N2O2/c1-4-6-8-7-9 (12 (3)11-8)10 (13)14-5-2/h7H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is a light yellow liquid . It has a molecular weight of 196.25 Da . The compound is stable under normal conditions and should be stored at room temperature .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

ethyl 5-methyl-2-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-6-12-9(7-8(3)11-12)10(13)14-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDLMFFGOHZYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

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